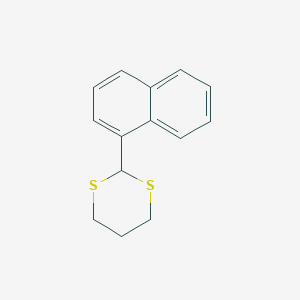
2-(Naphthalen-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-1,3-dithiane: is an organic compound that features a naphthalene ring fused to a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)-1,3-dithiane typically involves the reaction of naphthalene derivatives with dithiane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst to form the dithiane ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Naphthalen-1-yl)-1,3-dithiane can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: 2-(Naphthalen-1-yl)-1,3-dithiane is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in organic synthesis. The naphthalene ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the naphthalene ring.
2-(Naphthalen-1-yl)ethanol: A naphthalene derivative with an ethanol group instead of a dithiane moiety.
Uniqueness: 2-(Naphthalen-1-yl)-1,3-dithiane is unique due to the combination of the naphthalene ring and the dithiane moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential biological activity .
Properties
CAS No. |
57009-77-5 |
|---|---|
Molecular Formula |
C14H14S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1,3-dithiane |
InChI |
InChI=1S/C14H14S2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2 |
InChI Key |
ZKKDVLOFLUTRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















